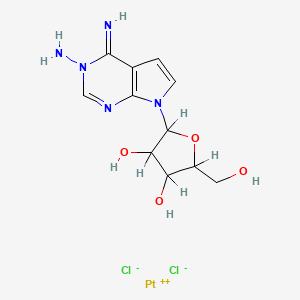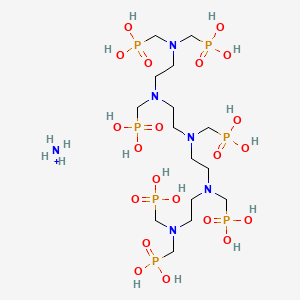
2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide: is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial in achieving efficient production. The exact industrial methods for this specific compound may vary, but they generally follow the principles of organic synthesis and chemical engineering .
Análisis De Reacciones Químicas
Types of Reactions
2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: Contains a fused benzene and thiophene ring.
Naphthothiophene: Similar structure with additional fused rings.
Uniqueness
What sets 2H-Cyclopropa(6,7)naphtho(2,1-b)thiophene-7-carboxylic acid, 1,5,6a,7,7a,8b-hexahydro-6,8-dihydroxy-4-methyl-, ethyl ester, 3,3-dioxide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for various advanced applications .
Propiedades
Número CAS |
130598-00-4 |
|---|---|
Fórmula molecular |
C17H20O6S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
ethyl 10,14-dihydroxy-7-methyl-5,5-dioxo-5λ6-thiatetracyclo[7.5.0.02,6.011,13]tetradeca-1(14),6,9-triene-12-carboxylate |
InChI |
InChI=1S/C17H20O6S/c1-3-23-17(20)13-11-12(13)15(19)10-8-4-5-24(21,22)16(8)7(2)6-9(10)14(11)18/h8,11-13,18-19H,3-6H2,1-2H3 |
Clave InChI |
NZQFSLRNSUVATD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2C1C(=C3C4CCS(=O)(=O)C4=C(CC3=C2O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide](/img/structure/B12724904.png)






![methyl (1Z)-2-(dimethylamino)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxy-2-oxoethanimidothioate](/img/structure/B12724950.png)
